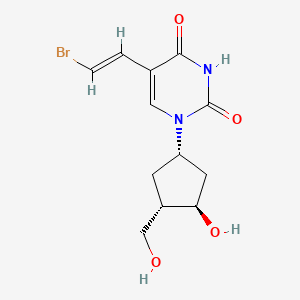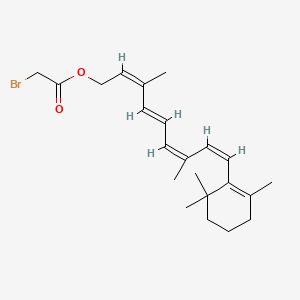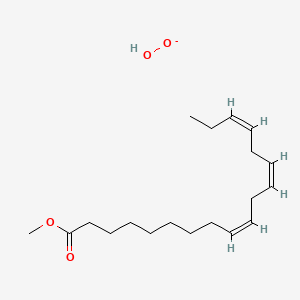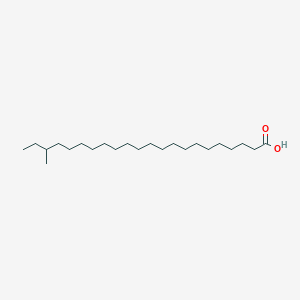
20-Methyldocosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
20-methyldocosanoic acid is a methyl-branched fatty acid that is docosanoic acid (behenic acid) substituted by a methyl group at position 20. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It derives from a docosanoic acid.
Scientific Research Applications
1. Vascular Smooth Muscle Cell Regulation
20-Hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid, plays a crucial role in regulating vascular smooth muscle cells. It's involved in the regulation of intracellular calcium concentration in renal microvascular smooth muscle cells, impacting vascular function and blood pressure regulation (Zhao et al., 2004).
2. Potential Therapeutic Target for Renal Diseases
20-HETE has been implicated in the pathogenesis of renal diseases. Inhibiting its production, specifically by targeting CYP4A11 and CYP4F2 isozymes, shows potential as a therapeutic strategy for renal diseases (Kawamura et al., 2022).
3. Modulation of Pulmonary Artery Function
In pulmonary arteries, 20-HETE exhibits distinct effects, acting as an endothelial-dependent dilator. This activity is linked to elevations in intracellular calcium concentration and nitric oxide release, suggesting its significance in pulmonary vascular function (Yu et al., 2002).
4. Association with Endothelial Dysfunction
20-HETE is associated with endothelial dysfunction, indicated by its inverse relationship with endothelium-dependent vasodilation. This association suggests its potential role in vascular pathophysiology and cardiovascular diseases (Ward et al., 2004).
5. Role in Natriuresis Regulation
The regulation of 20-HETE by salt intake in hypertension demonstrates its role in natriuresis, especially in salt-sensitive hypertension. This finding points to the involvement of 20-HETE in renal sodium transport and blood pressure regulation (Laffer et al., 2003).
6. Influence on Endothelium-Derived Hyperpolarizing Factor
20-HETE can antagonize the relaxation mediated by the endothelium-derived hyperpolarizing factor (EDHF) in coronary arteries. This interaction indicates a complex role in modulating vascular tone and endothelial function (Randriamboavonjy et al., 2005).
7. Impact on Cardiovascular Function
Arachidonic acid metabolites, like 20-HETE, play critical roles in the regulation of renal, pulmonary, and cardiac function, and vascular tone. They are involved in various physiological processes and pathologies, including hypertension and diabetes (Roman, 2002).
8. Protective Role in Renal Ischemia
20-HETE analogues have been shown to protect against renal ischemia-reperfusion injury. This protective effect suggests potential therapeutic applications in acute ischemic kidney injury (Regner et al., 2009).
9. Role in Endothelial Cell Proliferation and Angiogenesis
20-HETE stimulates endothelial cell proliferation and angiogenesis, potentially through the activation of vascular endothelial growth factor (VEGF). This highlights its role in endothelial cell functions and the potential for therapeutic targeting in angiogenesis-related diseases (Chen et al., 2019).
properties
Product Name |
20-Methyldocosanoic acid |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
20-methyldocosanoic acid |
InChI |
InChI=1S/C23H46O2/c1-3-22(2)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23(24)25/h22H,3-21H2,1-2H3,(H,24,25) |
InChI Key |
MZRXKFZYUOFQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)
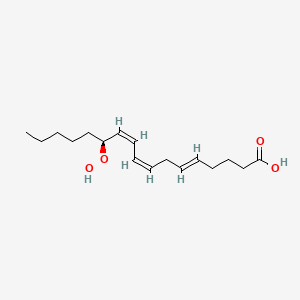
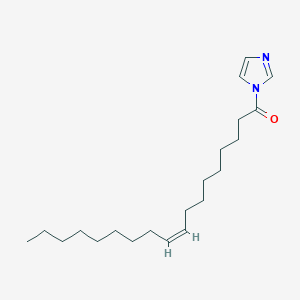
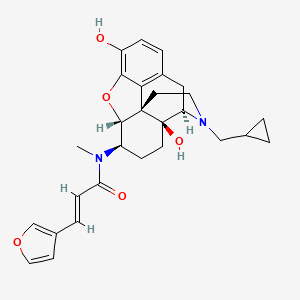
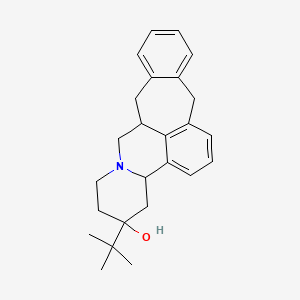
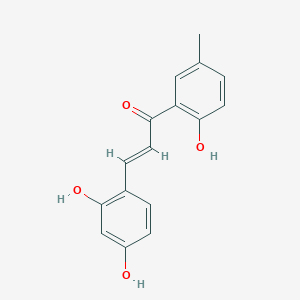
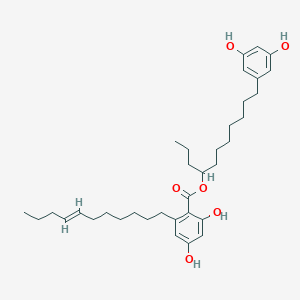
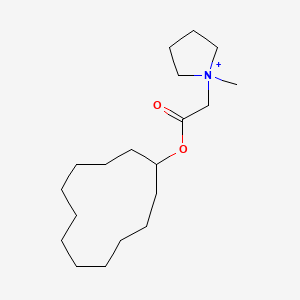
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
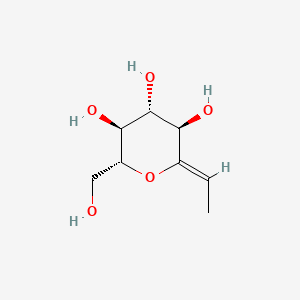
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
